molecular formula C18H19N3O2 B5256068 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzotriazole

1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzotriazole

Cat. No.: B5256068
M. Wt: 309.4 g/mol
InChI Key: VGOQEHVSVRHUOD-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzotriazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzotriazole moiety linked to a phenoxyethyl group with a methoxy and prop-1-enyl substituent. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzotriazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Preparation of the phenoxyethyl intermediate: This involves the reaction of 2-methoxy-4-[(E)-prop-1-enyl]phenol with an appropriate alkylating agent to form the phenoxyethyl derivative.

    Formation of the benzotriazole moiety: The phenoxyethyl intermediate is then reacted with benzotriazole under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzotriazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzotriazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]acetic acid
  • 4-benzoyl-phenoxy-acetic acid analogs
  • Phenoxy acetamide derivatives

Uniqueness

1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzotriazole is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-6-14-9-10-17(18(13-14)22-2)23-12-11-21-16-8-5-4-7-15(16)19-20-21/h3-10,13H,11-12H2,1-2H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOQEHVSVRHUOD-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320409
Record name 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641298
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

838865-07-9
Record name 1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.